![molecular formula C22H20N4O3S3 B2494873 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1098642-92-2](/img/structure/B2494873.png)
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Description
This compound belongs to a class of organic molecules characterized by their complex heterocyclic structures, incorporating elements such as pyridine, thiophene, and benzo[d]thiazole. These structural features suggest potential activities in biological systems and applications in material science due to their unique chemical and physical properties.
Synthesis Analysis
Research into similar compounds often involves multi-step synthetic processes that include cyclization reactions, amidation, and the introduction of sulfonyl groups to achieve the desired heterocyclic frameworks. For instance, studies on related benzamide and thiadiazole derivatives detail synthesis through reactions involving thiocyanate, benzoyl chloride, and amino derivatives, followed by oxidation steps to form cyclic systems (Adhami et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated using techniques like X-ray crystallography, which reveals the positions of atoms, bond lengths, angles, and overall geometry. These structures are stabilized by intra- and intermolecular interactions, including hydrogen bonding, which can significantly influence their chemical reactivity and interaction with biological targets (Adhami et al., 2014).
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Oxidative C–H Functionalization : A study by Mariappan et al. (2016) demonstrates the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method features a metal-free approach, broad substrate scope, short reaction times, and straightforward product purification procedures Mariappan, A., Rajaguru, K., Santharam Roja, S., Muthusubramanian, S., & Bhuvanesh, N. (2016). European Journal of Organic Chemistry.
Microwave-assisted Synthesis : Deau et al. (2014) reported the microwave-assisted synthesis of novel N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole-, thiazolo[4,5-b]pyridine-, thiazolo[5,4-b]pyridine- and benzo[d]oxazole-2-carboximidamides inspired by marine topsentines and nortopsentines. This synthesis involves condensation and cyclization steps to produce polyaromatic carboximidamides, demonstrating a novel route for the synthesis of complex heterocyclic compounds Deau, E., Dubouilh-Benard, C., Levacher, V., & Besson, T. (2014). Tetrahedron.
Potential Biological Activities and Applications
Anticancer and Antimicrobial Activities : A study by Senthilkumar, Umarani, and Satheesh (2021) synthesized N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide and evaluated its antibacterial (against Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli), antifungal (against Candida albicans and Aspergillus niger), and anticancer activities (against MDA-MB-231 breast cancer cells), showcasing the potential therapeutic applications of such compounds Senthilkumar, G., Umarani, C., & Satheesh, D. (2021). Asian Journal of Organic & Medicinal Chemistry.
Insecticidal Agents : Soliman et al. (2020) explored the biochemical impacts and potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, of a novel series of heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, indicating the applicability of these compounds in agricultural pest management Soliman, N. N., Abd El Salam, M., Fadda, A., & Abdelmotaal, M. (2020). Journal of agricultural and food chemistry.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S3/c27-21(18-9-5-13-26(18)32(28,29)20-11-6-14-30-20)25(15-16-7-3-4-12-23-16)22-24-17-8-1-2-10-19(17)31-22/h1-4,6-8,10-12,14,18H,5,9,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZMRXHILLEFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N(CC3=CC=CC=N3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide |
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